molecular formula C31H46AuF6NO4PS2+ B12895886 (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

Cat. No.: B12895886
M. Wt: 902.8 g/mol
InChI Key: XKIXXRYIUXNNCZ-UHFFFAOYSA-O
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Description

(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion, which contributes to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of inert atmosphere and controlled temperatures is crucial to maintain the stability of the compound during production.

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloadditions . Its unique reactivity allows for the formation of complex molecules with high regioselectivity and efficiency.

Biology and Medicine

While direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant. It aids in the production of pharmaceuticals and other bioactive compounds .

Industry

In the industrial sector, the compound is used in the synthesis of fine chemicals and advanced materials. Its catalytic properties enable efficient and selective transformations, making it valuable in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide lies in its combination of a gold(I) center with a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion. This combination provides exceptional stability and reactivity, making it a highly effective catalyst in various chemical transformations .

Properties

Molecular Formula

C31H46AuF6NO4PS2+

Molecular Weight

902.8 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

InChI

InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1

InChI Key

XKIXXRYIUXNNCZ-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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